N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O4S2 and its molecular weight is 489.99. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thienopyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups enhances its lipophilicity and potential bioactivity.
Molecular Formula
- C : 24
- H : 20
- Cl : 1
- N : 3
- O : 4
- S : 1
Molecular Weight
Antimicrobial Activity
Recent studies have indicated that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi.
Case Study: Antifungal Activity
In a comparative study of antifungal agents, a structurally related compound demonstrated higher potency against Candida albicans compared to established antifungals like miconazole. The structure-activity relationship (SAR) analysis suggested that modifications in the thienopyrimidine scaffold could lead to enhanced antifungal activity .
Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. The thienopyrimidine moiety is known to interact with protein targets through hydrogen bonding and hydrophobic interactions.
Case Study: Cancer Cell Lines
Research involving various cancer cell lines has shown that compounds with similar structures can inhibit cell proliferation by inducing apoptosis via the mitochondrial pathway. The mechanism involves the modulation of Bcl-2 family proteins and activation of caspases .
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors has also been explored. It has been suggested that derivatives may act as positive allosteric modulators at NMDA receptors, which are crucial for synaptic plasticity and memory function.
Case Study: NMDA Receptor Modulation
In vitro studies have demonstrated that certain derivatives can enhance glutamate potency at NMDA receptors by increasing the response to agonists. This modulation could provide therapeutic avenues for conditions like Alzheimer's disease .
Synthesis
The synthesis of this compound typically involves a multi-step process starting from β-dicarbonyl compounds through condensation reactions under reflux conditions .
Biological Assays
Assay Type | Target | Result |
---|---|---|
Antifungal Activity | Candida albicans | Higher potency than miconazole |
Cancer Cell Proliferation | Various cancer lines | Induced apoptosis |
NMDA Receptor Modulation | GluN2C/D | Enhanced glutamate response |
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-29-17-8-7-15(11-18(17)30-2)26-21(28)20-16(9-10-31-20)25-22(26)32-12-19(27)24-14-5-3-13(23)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYJGUCROJCZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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